Product packaging for (1-Nitrosopiperidin-4-yl)methanol(Cat. No.:)

(1-Nitrosopiperidin-4-yl)methanol

Cat. No.: B13504209
M. Wt: 144.17 g/mol
InChI Key: DTEPAUYZSFBORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Nitrosopiperidin-4-yl)methanol is an organic compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . This compound features a piperidine ring that is modified with both a nitrosamine group (-N=O) and a hydroxymethyl group (-CH2OH) . As a nitrosamine, it is of significant interest in pharmaceutical research and development, primarily in the context of impurity testing and control strategies. Nitrosamine impurities have been classified as probable human carcinogens and have received heightened regulatory scrutiny since their discovery in various pharmaceutical products . The presence of secondary or tertiary amines in active pharmaceutical ingredients (APIs), along with a nitrosating agent, can lead to the formation of such compounds during manufacturing or storage . Consequently, this compound is a critical compound for analytical laboratories developing and validating highly sensitive LC-MS/MS methods to detect and quantify nitrosamine impurities at trace levels (as low as 0.01 ppm) in drug substances . Its primary research value lies in its use as a reference standard for method development, ensuring the safety and compliance of pharmaceutical products. This product is intended for research use only and is not approved for diagnostic or therapeutic use. It must not be used in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B13504209 (1-Nitrosopiperidin-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(1-nitrosopiperidin-4-yl)methanol

InChI

InChI=1S/C6H12N2O2/c9-5-6-1-3-8(7-10)4-2-6/h6,9H,1-5H2

InChI Key

DTEPAUYZSFBORM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)N=O

Origin of Product

United States

Contextualization Within N Nitrosopiperidine Chemistry

(1-Nitrosopiperidin-4-yl)methanol is a derivative of N-nitrosopiperidine, a well-known N-nitrosamine. N-nitrosopiperidine consists of a piperidine (B6355638) ring where the hydrogen atom on the nitrogen is substituted by a nitroso group (-N=O). aquigenbio.comacs.org The chemistry of these compounds is largely dictated by the N-nitroso group.

The introduction of a hydroxymethyl group (-CH2OH) at the 4-position of the piperidine ring, creating this compound, introduces a new functional group that can influence the molecule's physical and chemical properties. This functionalization can alter its polarity, solubility, and potential for further chemical reactions.

The presence of the hydroxymethyl group provides a site for reactions such as esterification or oxidation, allowing for the synthesis of other derivatives. The fundamental N-nitrosopiperidine structure, however, remains a key determinant of its chemical behavior.

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of (1-Nitrosopiperidin-4-yl)methanol in modern chemical research appears to be as a reference standard in analytical chemistry. N-nitrosamines are a class of compounds that are often formed as impurities during the synthesis of pharmaceuticals and other industrial chemicals. Regulatory agencies worldwide require stringent control and monitoring of these impurities.

Similar to its isomer, (1-Nitrosopiperidin-2-yl)methanol, which is used as a reference standard for detecting trace-level nitrosamine (B1359907) impurities, this compound likely serves a similar purpose. uni.lunih.gov Its well-defined structure and molecular weight allow for the accurate identification and quantification of this specific impurity in drug substances and products.

Beyond its role as an analytical standard, its utility in advanced organic synthesis is not widely documented in publicly available research. However, related compounds with functionalized piperidine (B6355638) rings are known intermediates in the synthesis of more complex molecules. For instance, (1-nitrosopiperidin-4-yl)diphenylmethanol is a known impurity and intermediate related to the synthesis of other compounds.

Structural and Conformational Elucidation of 1 Nitrosopiperidin 4 Yl Methanol

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not a static, planar entity but rather a flexible system that can adopt several non-planar conformations to minimize steric and torsional strain. The introduction of an N-nitroso group and a 4-hydroxymethyl substituent significantly influences the conformational equilibrium of the piperidine ring in (1-Nitrosopiperidin-4-yl)methanol.

Chair, Boat, and Twist-Boat Conformations

The most stable conformation for an unsubstituted piperidine ring is the chair form, which minimizes angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For a 4-substituted piperidine, there is an equilibrium between two chair conformers, one with the substituent in the axial position and the other with the substituent in the equatorial position. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.

However, the presence of the N-nitroso group can dramatically alter this preference. The planarity of the N-nitroso group introduces significant steric strain, known as A(1,3) strain, between the nitroso-oxygen and the syn-axial hydrogen at C2 and C6 in a standard chair conformation. To alleviate this strain, the piperidine ring in N-nitrosamines often adopts non-chair conformations.

The boat conformation is another possible arrangement, though it is generally of higher energy due to eclipsing interactions between hydrogens at the "bow" and "stern" and flagpole interactions between the substituents at C1 and C4. A more favorable alternative to the classic boat is the twist-boat (or skew-boat) conformation, which alleviates some of these unfavorable interactions. Research on N-nitroso derivatives of piperidines has shown that these compounds often prefer to exist in a twist-boat conformation. researchgate.net This allows for a more coplanar orientation of the N-N=O moiety, which is energetically favorable. researchgate.net

Rotational Isomerism of the N-Nitroso Moiety

A key structural feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. This is due to the partial double bond character of the N-N bond arising from the delocalization of the nitrogen lone pair into the N=O group, as depicted by zwitterionic resonance structures. acanthusresearch.com This restricted rotation gives rise to two distinct rotational isomers, often referred to as E/Z or syn/anti isomers. acanthusresearch.comnih.gov

These rotamers can be distinguished by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, where separate signals for the two isomers can often be observed, particularly at low temperatures. acanthusresearch.comnih.gov The relative ratio of these rotamers is dependent on their relative stability, which can be influenced by steric and electronic factors of the substituents on the piperidine ring. acanthusresearch.com For asymmetrical N-nitrosamines, the two conformers can exhibit different chemical and physical properties. acanthusresearch.com

In the context of this compound, the two rotamers would be the E-isomer, where the oxygen of the nitroso group is on the opposite side of the piperidine ring as the C2 and C6 carbons, and the Z-isomer, where it is on the same side. The equilibrium between these two forms would be a critical aspect of its conformational landscape.

Influence of Substituents on Preferred Conformations

However, in the case of N-nitrosopiperidines, the strong conformational influence of the N-nitroso group can override the preferences of other substituents. Studies on 4-substituted N-nitrosopiperidines have provided insights into these complex interactions. For instance, research on N-nitroso-4-phenylpiperidine has been instrumental in developing an understanding of substituent effects in these systems. cdnsciencepub.com The conformational preference in these molecules is a delicate balance between the A(1,3) strain of the nitroso group and the steric demands of the C4 substituent.

For this compound, if the piperidine ring were to adopt a chair conformation, there would be an equilibrium between the conformer with the hydroxymethyl group in the axial position and the one with it in the equatorial position. However, given the propensity of N-nitrosopiperidines to adopt twist-boat conformations, it is more likely that the molecule exists in such a conformation, where the hydroxymethyl group would occupy a pseudo-axial or pseudo-equatorial position. The interplay between the rotational isomerism of the N-nitroso group and the orientation of the 4-hydroxymethyl group would lead to a complex mixture of conformers.

Table 1: Predicted Conformational Preferences in this compound

Conformation TypeKey FeaturesPredicted Stability
Chair Axial or equatorial hydroxymethyl group. Significant A(1,3) strain with the N-nitroso group.Less favored
Boat High energy due to flagpole and eclipsing interactions.Unlikely
Twist-Boat Alleviates A(1,3) strain and some eclipsing interactions. Allows for a more planar N-nitroso group.Likely the most stable

Stereochemical Studies on this compound Derivatives

The presence of stereocenters and the possibility of different spatial arrangements of atoms add another layer of complexity to the structural elucidation of this compound derivatives.

Determination of Relative and Absolute Stereochemistry

While this compound itself is achiral, the introduction of additional substituents on the piperidine ring can create one or more stereocenters. For example, the synthesis of a derivative with a substituent at the C2 position would result in a chiral molecule with two stereocenters (at C2 and C4). In such cases, determining the relative and absolute stereochemistry is essential for a complete structural description.

The synthesis of substituted piperidin-4-ols with high diastereoselectivity has been achieved through various synthetic methodologies. nih.gov These methods often allow for the controlled formation of specific stereoisomers. The determination of the relative stereochemistry of these derivatives can be accomplished using techniques like 1D and 2D NMR spectroscopy, by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations. X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of crystalline derivatives.

Impact of Stereoisomerism on Chemical Behavior

The stereoisomerism of this compound derivatives can have a profound impact on their chemical and biological properties. Different stereoisomers can exhibit distinct reactivity, interact differently with other chiral molecules, and possess varying biological activities.

For instance, in the metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine, a related heterocyclic nitrosamine (B1359907), significant differences in the metabolic pathways were observed. nih.gov The cis isomer predominantly underwent metabolism to a specific hydroxylated product, while the trans isomer yielded this product in much smaller amounts. nih.gov This highlights how the spatial arrangement of substituents can direct the outcome of chemical transformations.

Table 2: Potential Stereochemical Considerations for Substituted this compound Derivatives

Derivative TypeStereochemical FeaturePotential Impact
C2-Substituted Diastereomers (cis/trans)Different conformational equilibria, reactivity, and biological activity.
Chiral C4-Substituent EnantiomersDifferential interaction with other chiral molecules (e.g., biological receptors).

Analysis of p–π-Conjugation within the N-Nitroso Fragment

The electronic structure of the N-nitroso fragment in this compound is characterized by significant p–π-conjugation. This phenomenon involves the delocalization of the lone pair of electrons on the piperidine nitrogen atom over the N-N=O system. This electron delocalization is a critical factor in determining the geometry, bond characteristics, and reactivity of the molecule.

The conjugation results in a resonance hybrid, where the true electronic distribution is a weighted average of canonical forms. The primary resonance structures contributing to the hybrid are:

>N-N=O ↔ >N⁺=N-O⁻

This resonance has profound implications for the molecular structure. The delocalization of the nitrogen lone pair imparts a partial double bond character to the nitrogen-nitrogen (N-N) bond. Consequently, the nitrogen-oxygen (N-O) bond possesses a reduced bond order compared to a formal double bond.

A direct consequence of the partial double bond character of the N-N bond is the hindered rotation around it. This rotational barrier is substantial, estimated to be around 23 kcal/mol for acyclic dialkylnitrosamines, and is responsible for the planarity of the Cα-N-N=O moiety. mit.edu This planarity ensures maximum overlap between the p-orbital of the amino nitrogen and the π-system of the nitroso group, which is a prerequisite for effective conjugation. In N-nitroso piperidines, the N-N=O group is also expected to be coplanar.

Table 1: Comparison of Typical Bond Lengths (in Å)

Bond Typical Single Bond Typical Double Bond N-Nitrosodimethylamine (Gas Phase) mit.edu
N-N 1.45 1.25 1.344

| N-O | 1.36 | 1.21 | 1.235 |

Infrared (IR) spectroscopy further corroborates the concept of p–π-conjugation in N-nitrosamines. The positions of the stretching vibration bands for the N-N and N=O bonds are sensitive to their respective bond orders. In general, N-nitrosamines exhibit a strong absorption band for the N-N stretching vibration in the range of 1106–1052 cm⁻¹. pw.edu.pl The N=O stretching vibration typically appears in the region of 1486–1408 cm⁻¹. pw.edu.pl The energy of the N=O stretching vibration is lower than that expected for an isolated N=O double bond, which is consistent with the reduced double bond character due to resonance.

Ultraviolet (UV) spectroscopy also provides evidence for the delocalized π-system. N-nitrosamines typically display two characteristic absorption bands. A high-intensity band around 230-235 nm is attributed to a π → π* transition within the conjugated system. A lower intensity band at a higher wavelength, approximately 345-374 nm, is assigned to an n → π* transition, which is also influenced by the resonance within the N-N=O fragment. pw.edu.pl

Advanced Analytical Characterization Techniques for 1 Nitrosopiperidin 4 Yl Methanol

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of (1-Nitrosopiperidin-4-yl)methanol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on the analysis of closely related structures, such as N-nitrosopiperidine and 4-hydroxymethylpiperidine. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The presence of the nitroso group introduces magnetic anisotropy, leading to the differentiation of the axial and equatorial protons on the piperidine (B6355638) ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear as complex multiplets. The methine proton at the C4 position and the methylene (B1212753) protons of the hydroxymethyl group would also exhibit characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, six distinct carbon signals are expected. The carbons alpha to the nitroso-substituted nitrogen (C2 and C6) will show a downfield shift compared to piperidine itself. The C4 carbon, bearing the hydroxymethyl group, and the carbon of the hydroxymethyl group will also have characteristic chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Illustrative ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2/C6 - Axial~3.5 - 3.7 (m)~45 - 50
C2/C6 - Equatorial~4.0 - 4.2 (m)~45 - 50
C3/C5 - Axial~1.5 - 1.7 (m)~28 - 32
C3/C5 - Equatorial~1.8 - 2.0 (m)~28 - 32
C4 - Methine~1.9 - 2.1 (m)~38 - 42
-CH₂OH~3.4 - 3.6 (d)~65 - 70
-OHBroad singletN/A

Note: This table is illustrative and based on data from analogous compounds. rsc.org Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the key vibrational modes of interest are the N-N=O stretching of the nitrosamine (B1359907) group and the O-H stretching of the alcohol group.

The N=O stretching vibration in N-nitrosamines typically gives rise to a strong absorption band in the region of 1430-1490 cm⁻¹. pw.edu.pl The exact position of this band can be influenced by the molecular structure and the physical state of the sample. The N-N stretching vibration is also characteristic and is expected to appear in the range of 1050-1150 cm⁻¹. pw.edu.pl

The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. researchgate.net The C-O stretching vibration of the primary alcohol would be observed in the 1000-1075 cm⁻¹ region.

Illustrative Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
N=O Stretch1430 - 1490Strong
N-N Stretch1050 - 1150Medium
C-O Stretch1000 - 1075Medium to Strong

Note: This table is illustrative and based on general spectroscopic data for nitrosamines and alcohols. pw.edu.plresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The nominal molecular weight of this compound (C₆H₁₂N₂O₂) is 144.17 g/mol .

In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental composition. Predicted mass spectrometry data for this compound shows the expected m/z for the protonated molecule [M+H]⁺ at 145.09715. uni.lu

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso group (•NO), which corresponds to a neutral loss of 30 Da. basciences.comrestek.com Another common fragmentation for molecules containing a hydroxyl group is the loss of a water molecule (H₂O), a neutral loss of 18 Da.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺145.09715
[M+Na]⁺167.07909
[M-H]⁻143.08259
[M+H-H₂O]⁺127.08713

Note: This data is based on computational predictions. uni.lu

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of nitrosamines.

High-Performance Liquid Chromatography (HPLC) Development

HPLC is a versatile technique for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile. For a polar compound like this compound, reversed-phase HPLC is a suitable approach.

A typical HPLC method would involve a C18 or a more polar-modified silica (B1680970) column to achieve adequate retention and separation. researchgate.netrsc.org The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to improve peak shape. researchgate.netrsc.org Detection is commonly performed using a UV detector, as nitrosamines exhibit UV absorbance, or more selectively and sensitively with a mass spectrometer (LC-MS). researchgate.netnih.gov

Illustrative HPLC Method Parameters for this compound

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Detector UV at ~230-240 nm or Mass Spectrometer (ESI+)

Note: This table provides a general starting point for method development. researchgate.netrsc.orgnih.gov

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile nitrosamines. restek.com While this compound has a hydroxyl group that reduces its volatility, GC analysis may still be feasible, potentially after derivatization to a more volatile species.

Direct injection into a GC-MS system would require a column with appropriate polarity, such as a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane), to achieve good peak shape and separation. restek.com The use of a highly sensitive detector like a triple quadrupole mass spectrometer (MS/MS) or a thermal energy analyzer (TEA) is often necessary to achieve the low detection limits required for nitrosamine analysis. thermofisher.com However, the thermal lability of some nitrosamines in the hot GC injector can be a concern, potentially leading to inaccurate quantification. basciences.com

Illustrative GC-MS Method Parameters for this compound

Parameter Typical Condition
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 280 °C)
Detector Mass Spectrometer (EI) or Thermal Energy Analyzer (TEA)

Note: This table provides general parameters. Method optimization would be required, and derivatization might be necessary for improved performance. restek.comthermofisher.com

Green Analytical Chemistry Principles in Method Design

The integration of green analytical chemistry (GAC) principles into the method design for the analysis of this compound is a critical step towards ensuring environmental sustainability and operator safety. The core objective of GAC is to minimize the environmental impact of analytical procedures without compromising the quality and reliability of the results. neuroquantology.com This involves a conscious effort to reduce or eliminate hazardous substances, decrease energy consumption, and minimize waste generation throughout the analytical workflow, from sample preparation to final determination. mq.edu.au

The development of analytical methods for nitrosamine impurities, including this compound, is increasingly guided by these principles. nih.govijpsjournal.com The focus is on creating methods that are not only sensitive and selective for trace-level detection but are also environmentally benign. acs.orgresearchgate.net

Miniaturization and Solvent Reduction: A primary tenet of GAC is the reduction of solvent usage. neuroquantology.com Traditional chromatographic techniques often consume large volumes of organic solvents, which are frequently hazardous and contribute to environmental pollution. mq.edu.au For the analysis of this compound, this can be addressed by employing modern liquid chromatography (LC) systems with columns of smaller dimensions (e.g., shorter columns with smaller internal diameters and particle sizes). This approach significantly reduces solvent consumption and, consequently, waste generation. nih.gov Furthermore, the use of water-based solvents, where feasible, is a cornerstone of green analytical chemistry due to their non-toxic and environmentally friendly nature. neuroquantology.com

Energy Efficiency: The energy consumption of analytical instrumentation is another important consideration. Modern analytical instruments are being designed to be more energy-efficient. Additionally, methods with shorter run times contribute to lower energy consumption per sample. nih.gov

Assessment of Method Greenness: To systematically evaluate the environmental impact of analytical methods, various assessment tools have been developed. These tools provide a quantitative measure of the "greenness" of a method, allowing for comparison and optimization. Two prominent tools are the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI).

Analytical Eco-Scale: This method starts with a base of 100, and penalty points are subtracted for each aspect of the analytical procedure that deviates from the ideal green process. These aspects include the hazards of reagents, energy consumption, and waste generation. A higher final score indicates a greener method. nih.gov

Green Analytical Procedure Index (GAPI): GAPI evaluates the greenness of the entire analytical procedure, from sample collection and preparation to the final determination. It uses a color-coded system to represent the environmental impact of each step, providing a comprehensive visual assessment.

The application of these principles and assessment tools in the development of analytical methods for this compound ensures that the methods are not only scientifically sound but also environmentally responsible.

Table 1: Application of Green Analytical Chemistry Principles to the Analysis of this compound

GAC PrincipleApplication in this compound Analysis
Solvent Reduction Utilization of smaller dimension LC columns; exploring the use of water-based mobile phases.
Waste Minimization Optimization of methods for shorter run times to reduce solvent consumption and waste per analysis.
Safer Reagents Selection of less toxic mobile phase modifiers and sample preparation solvents.
Energy Efficiency Employment of modern, energy-efficient instrumentation and development of rapid analytical methods.
Automation & Miniaturization Use of automated sample preparation techniques like solid-phase microextraction (SPME) to reduce solvent use. neuroquantology.com

Table 2: Example of Analytical Eco-Scale Assessment for a Hypothetical this compound Analysis Method

ParameterPenalty Points
Reagents
Acetonitrile4
Formic Acid6
Instrumentation
LC-MS1
Occupational Hazard 3
Waste 5
Total Penalty Points 19
Analytical Eco-Scale Score (100 - Total Penalty Points) 81

This table is a hypothetical example based on typical values for similar analyses. nih.gov

Theoretical and Computational Investigations of 1 Nitrosopiperidin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. For (1-Nitrosopiperidin-4-yl)methanol, these calculations illuminate the distribution of electrons and the nature of its frontier molecular orbitals, which are crucial in determining its reactivity.

HOMO-LUMO Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

Molecular Orbital Energy (eV) (Hypothetical) Primary Atomic Contributions
HOMO-6.8N (piperidine), N (nitroso), O (nitroso)
LUMO1.5N (nitroso), O (nitroso)
HOMO-LUMO Gap8.3-

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The oxygen atom of the nitroso group is expected to be the most electronegative region, depicted as a deep red color on the ESP map. This high electron density makes it a primary site for interactions with electrophiles and for hydrogen bonding. The hydrogen atom of the hydroxyl group (-CH₂OH) would exhibit a region of positive potential (blue color), indicating its role as a hydrogen bond donor. The piperidine (B6355638) ring itself would show a more neutral potential, with slight variations depending on the conformation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time.

Conformational Energy Landscapes

The piperidine ring in this compound can exist in several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to minimized steric and torsional strain. The substituent at the 4-position, the hydroxymethyl group (-CH₂OH), can be either in an axial or equatorial position.

Computational studies would show that the equatorial conformation of the hydroxymethyl group is significantly more stable than the axial conformation due to reduced 1,3-diaxial interactions. The energy difference between these two chair conformations is a critical parameter. Furthermore, the rotation of the nitroso group around the N-N bond introduces additional conformational possibilities.

Conformer Relative Energy (kcal/mol) (Hypothetical) Key Feature
Chair (Equatorial -CH₂OH)0.0Most stable conformer
Chair (Axial -CH₂OH)2.1Higher energy due to steric strain
Twist-Boat5.5Intermediate in chair-to-chair interconversion
Boat6.9High energy conformer

Interconversion Barriers of Rotamers and Invertomers

The piperidine ring is not static and can undergo ring inversion, converting one chair conformation to another. The energy barrier for this process is a key characteristic. For piperidine itself, this barrier is around 10-11 kcal/mol. The presence of the nitroso and hydroxymethyl groups would be expected to slightly modify this barrier.

Rotation around the N-N bond of the nitrosamine (B1359907) group also has a significant energy barrier. This is due to the partial double bond character of the N-N bond, a result of resonance between the lone pair on the piperidine nitrogen and the π* orbital of the N=O group. This restricted rotation leads to the existence of E and Z isomers, with the E isomer generally being more stable.

Process Energy Barrier (kcal/mol) (Hypothetical)
Piperidine Ring Inversion10.5
N-N Bond Rotation (E/Z isomerization)15.2

Mechanistic Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, this could involve studying its decomposition pathways or its reactions with other species.

A key area of interest for N-nitrosamines is their behavior under acidic conditions, which can lead to the release of the nitrosonium ion (NO⁺). Computational modeling of the protonation of this compound would likely show that the oxygen atom of the nitroso group is the most favorable site for protonation. Subsequent cleavage of the N-N bond would then lead to the formation of the piperidin-4-yl)methanol cation and nitrous acid. The transition states and intermediates along this reaction pathway can be calculated, providing a detailed understanding of the reaction mechanism and its energetics.

Elucidation of Reaction Pathways and Transition States

The formation and reaction of this compound are governed by complex reaction pathways involving various intermediates and transition states. Computational studies on related N-nitrosamines have provided significant insights into these processes.

The N-nitrosation of secondary amines, the fundamental process for forming compounds like this compound, has been a subject of theoretical investigation. Studies on the nitrosation of various amines by agents such as N2O3 have been performed at high levels of theory, such as CBS-QB3. nih.gov These studies indicate that heterocyclic amines generally exhibit high reactivity. nih.gov The reactivity is influenced by factors like the heterolytic bond dissociation energy of the N-H bond, the energy of the highest occupied molecular orbital (HOMO), the natural bond orbital (NBO) occupancy of the nitrogen lone pair, the NBO charge on the nitrogen atom, and the pyramidalization angle of the amine. nih.gov For the precursor to this compound, 4-(hydroxymethyl)piperidine, the presence of the electron-withdrawing hydroxymethyl group at the 4-position is expected to have a modest electronic influence on the piperidine nitrogen, likely resulting in reactivity comparable to that of piperidine itself.

Furthermore, gas-phase nitrosation can proceed through a free radical mechanism. researchgate.net In this pathway, nitrogen dioxide (NO2) abstracts a hydrogen atom from the amine nitrogen to form an aminyl radical and nitrous acid. The aminyl radical is subsequently quenched by nitric oxide (NO) to yield the nitrosamine. researchgate.net High-level calculations have shown that alkyl substitutions on the amine can activate this H-abstraction reaction. researchgate.net For piperidine, the reaction barrier (ΔH) for H-abstraction by NO2 was calculated to be 44 kJ/mol. researchgate.net The 4-hydroxymethyl substituent in the precursor to this compound is unlikely to significantly alter this barrier.

Once formed, this compound can undergo further reactions, most notably photodissociation upon exposure to light. Theoretical studies on N-nitrosopiperidine have shown that upon UV or visible light irradiation, homolytic cleavage of the N-N bond can occur, generating an aminium radical cation and nitric oxide. nih.gov This process is often initiated from a protonated form of the nitrosamine. nih.govacs.orgnih.gov The presence of the 4-hydroxymethyl group can potentially influence the photochemistry by altering the absorption spectrum and the stability of the resulting radical species.

Computational methods, such as Density Functional Theory (DFT) and high-level ab initio methods like Complete Active Space Second-order Perturbation Theory (CASPT2), are instrumental in mapping the potential energy surfaces of these reactions. nih.govacs.org These calculations can identify the minimum energy pathways, locate the transition state structures, and determine the activation energies, providing a detailed atomistic view of the reaction dynamics. For instance, recent developments in machine learning have accelerated the process of calculating transition state structures, which is crucial for understanding reaction likelihoods. mit.edu

Protonation Site Preferences and Dissociation Mechanisms

The behavior of this compound in acidic media is dictated by its protonation site preferences, which in turn influence its subsequent dissociation pathways. Theoretical studies on the protonation of N-nitrosopiperidine have revealed a strong dependence on the solvent environment. nih.govacs.orgnih.gov

In protic solvents, such as water, protonation is predicted to occur preferentially at the oxygen atom of the nitroso group, forming the E-NNOH+ isomer. nih.govacs.orgnih.gov Conversely, in aprotic solvents, the proton is more likely to bond to the nitrogen atom of the amine moiety. nih.govacs.orgnih.gov This difference in protonation site has profound implications for the molecule's photochemical behavior.

The photodissociation mechanism is intricately linked to the site of protonation. Computational studies using CASPT2 and DFT have shown that the N-protonated species is the one that absorbs in the visible range and directly dissociates into an aminium radical cation and nitric oxide. nih.govnih.gov The potential energy surfaces for the dissociation of the O-protonated (E-NNOH+) and N-protonated (N(H+)NO) forms of N-nitrosopiperidine have been studied in detail, revealing that the photoreaction consistently proceeds in a singlet state regardless of the solvent and the initial protonated species. acs.org

For this compound, the 4-hydroxymethyl group is not expected to fundamentally change these protonation preferences, as it is relatively distant from the N-nitroso moiety. However, it could have a secondary electronic effect, slightly modifying the relative basicities of the oxygen and nitrogen atoms. The hydroxyl group itself could also be a site for protonation under strongly acidic conditions, although this is generally less favorable than protonation of the nitrosamine group.

The table below summarizes the key findings from computational studies on the protonation of N-nitrosopiperidine, which can be extrapolated to this compound.

PropertyFindingImplication for this compound
Protonation Site (Protic Solvents) Oxygen atom of the NNO group nih.govacs.orgnih.govThe hydroxyl group of the substituent may engage in hydrogen bonding with the solvent, but the primary protonation site is expected to remain the nitroso oxygen.
Protonation Site (Aprotic Solvents) Nitrogen atom of the amine moiety nih.govacs.orgnih.govThe electronic nature of the 4-substituent could slightly modulate the basicity of the piperidine nitrogen.
Photoreactive Species N-protonated species nih.govnih.govThe N-protonated form of this compound is predicted to be the key intermediate in its photodissociation.
Photodissociation Products Aminium radical cation and nitric oxide nih.govnih.govPhotolysis is expected to yield the (4-hydroxymethyl)piperidinium radical cation and nitric oxide.

Prediction of Spectroscopic Parameters via Computational Approaches

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netuncw.edu The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM). github.io For piperidine-containing structures, computational studies have successfully been used to determine the conformational preferences and their impact on the NMR spectra. researchgate.net A theoretical study of this compound would likely involve a conformational search to identify the most stable chair conformations of the piperidine ring and the rotational conformers of the nitroso and hydroxymethyl groups. The final predicted spectrum would be a Boltzmann-weighted average of the spectra of the individual stable conformers. uncw.edu

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra relies on the calculation of harmonic vibrational frequencies. DFT methods, such as B3LYP, have been shown to provide good agreement with experimental vibrational spectra after the application of appropriate scaling factors to account for anharmonicity and other systematic errors. scirp.orgnih.gov An ab initio calculation of the vibrational spectrum of this compound would yield the frequencies and intensities of the characteristic vibrational modes, such as the N-N stretch, N=O stretch, C-H stretches, and the O-H stretch of the methanol (B129727) group.

The following table presents hypothetical, yet representative, predicted spectroscopic data for this compound based on computational studies of similar molecules.

Spectroscopic ParameterPredicted Value/RangeNotes
¹H NMR Chemical Shift (δ, ppm)
H2, H6 (axial)~ 4.0 - 4.5Protons adjacent to the nitrosated nitrogen, deshielded.
H2, H6 (equatorial)~ 3.5 - 4.0
H3, H5 (axial and equatorial)~ 1.5 - 2.0
H4~ 1.8 - 2.2
CH₂OH~ 3.4 - 3.8
OHVariableDependent on solvent and concentration.
¹³C NMR Chemical Shift (δ, ppm)
C2, C6~ 45 - 55Carbons adjacent to the nitrosated nitrogen.
C3, C5~ 25 - 35
C4~ 35 - 45
CH₂OH~ 60 - 70
Vibrational Frequency (cm⁻¹)
N=O Stretch~ 1430 - 1480Characteristic strong absorption for nitrosamines.
N-N Stretch~ 1000 - 1050
O-H Stretch~ 3200 - 3600Broad band for the hydroxyl group.

It is important to note that these are estimated values and actual experimental data may vary. Precise computational predictions would require dedicated calculations at a specified level of theory.

Role of 1 Nitrosopiperidin 4 Yl Methanol As Precursors and Intermediates in Complex Organic Synthesis

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

The structural features of (1-Nitrosopiperidin-4-yl)methanol, namely the piperidine (B6355638) ring, the reactive N-nitroso group, and the versatile hydroxymethyl functionality, make it a potentially valuable, though not widely reported, building block in organic synthesis.

Preparation of Functionalized Piperidine Scaffolds

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The transformation of this compound can, in principle, provide access to a variety of functionalized piperidines. A key transformation in this context is the denitrosation of the N-nitroso group to regenerate the secondary amine. This can be achieved under various conditions, including treatment with acids or reducing agents. google.comnih.govrsc.org Once the N-nitroso group is removed, the resulting 4-(hydroxymethyl)piperidine can be further elaborated.

The secondary amine can undergo a wide range of reactions, such as N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups like halides or ethers, providing further points for diversification. While direct examples starting from this compound are not extensively documented in the reviewed literature, the fundamental reactivity of the parent scaffold, 4-(hydroxymethyl)piperidine, is well-established in organic synthesis.

Table 1: Potential Functionalization Reactions of the Piperidine Scaffold Derived from this compound

Starting MaterialReagent/ConditionProduct Type
4-(Hydroxymethyl)piperidineAlkyl halide, BaseN-Alkyl-4-(hydroxymethyl)piperidine
4-(Hydroxymethyl)piperidineAryl halide, CatalystN-Aryl-4-(hydroxymethyl)piperidine
4-(Hydroxymethyl)piperidineAcyl chloride, BaseN-Acyl-4-(hydroxymethyl)piperidine
This compoundOxidizing agent (e.g., PCC, DMP)(1-Nitrosopiperidin-4-yl)carbaldehyde
4-(Hydroxymethyl)piperidineOxidizing agent (e.g., KMnO4)Piperidine-4-carboxylic acid

This table presents hypothetical transformations based on established organic chemistry principles.

Construction of Fused and Bridged Ring Systems

The inherent functionality of this compound also suggests its potential as a precursor for the synthesis of more complex bicyclic structures, such as fused and bridged ring systems. The N-nitroso group can participate in various cycloaddition and radical reactions. acs.org For instance, upon photochemical activation, N-nitrosamines can generate aminium radicals, which can undergo intramolecular cyclization reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of bicyclic frameworks. acs.org

Occurrence as a Synthetic Intermediate or Impurity in Chemical Processes

The most documented aspect of this compound is its role as a potential impurity in industrial chemical processes, particularly in the pharmaceutical sector.

Formation During Nitrosation of Amines in Industrial Synthesis

N-nitrosamines, as a class of compounds, can form as unintended byproducts during the manufacturing of drug substances. zamann-pharma.comresearchgate.net This typically occurs when a secondary or tertiary amine comes into contact with a nitrosating agent under favorable conditions. zamann-pharma.com The formation of this compound can be envisaged as arising from the nitrosation of 4-(hydroxymethyl)piperidine, which might be present as a starting material, intermediate, or degradation product in a given synthetic sequence.

Nitrosating agents can be introduced through various sources, including contaminated raw materials, solvents, or reagents. ondrugdelivery.com For example, residual nitrites in excipients or water can react with susceptible amines, especially under acidic conditions, to form N-nitrosamines. researchgate.netijpsjournal.com

Table 2: Conditions Favoring the Formation of this compound as an Impurity

FactorDescription
Presence of Precursor Availability of 4-(hydroxymethyl)piperidine or related structures.
Nitrosating Agents Presence of nitrites (e.g., sodium nitrite), nitrogen oxides (NOx), or other nitrosating species. ondrugdelivery.com
pH Acidic conditions generally favor nitrosation, although it can also occur under neutral or basic conditions, sometimes catalyzed by other species like formaldehyde. researchgate.netfda.gov
Temperature Elevated temperatures can sometimes accelerate the rate of formation.

Strategies for Mitigating its Formation in Chemical Manufacturing

Given the potential health risks associated with N-nitrosamine impurities, regulatory agencies have established strict limits for their presence in pharmaceutical products. nih.gov Consequently, a range of mitigation strategies has been developed to control the formation of compounds like this compound.

These strategies can be broadly categorized as follows:

Process Optimization: This involves carefully controlling reaction conditions to disfavor nitrosamine (B1359907) formation. This can include adjusting the pH to be neutral or basic, as the rate of many nitrosation reactions is significantly reduced under these conditions. zamann-pharma.comfda.gov Temperature control and the use of purified starting materials and solvents are also crucial.

Use of Scavengers: Introducing substances that can react with and remove nitrosating agents is an effective strategy. Antioxidants such as ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) have been shown to inhibit nitrosamine formation. fda.govusp.org Other scavengers, like para-aminobenzoic acid (PABA), can also be employed. usp.org

Supplier Qualification and Raw Material Control: Implementing rigorous quality control of raw materials and excipients to ensure low levels of nitrite (B80452) impurities is a fundamental preventative measure. zamann-pharma.comijpsjournal.com

Formulation Design: For drug products, the formulation itself can be designed to minimize nitrosamine formation. This can involve selecting excipients with low nitrite content or incorporating antioxidants and pH modifiers into the final dosage form. zamann-pharma.comfda.gov

Active Packaging: Innovations in packaging technology, such as materials that can scavenge NOx gases from the headspace of the container, offer a promising approach to prevent nitrosamine formation during storage. ondrugdelivery.comcphi-online.com

Derivatization for Material Science and Chemical Biology Research Applications (excluding biological activity)

The functional groups present in this compound provide avenues for its derivatization to create molecules with potential applications in material science and chemical biology, independent of any inherent biological activity of the parent compound.

The N-nitroso group is known to be photoactive and can release nitric oxide (NO) upon irradiation with light. nih.gov This property could be exploited to design photoresponsive materials. For instance, this compound could be incorporated into a polymer backbone, and the release of NO could be triggered by light to alter the material's properties or to deliver a signaling molecule in a controlled manner.

Furthermore, the development of sensors for the detection of N-nitrosamines is an active area of research. While this compound itself is a target for detection, its derivatives could potentially be used in the development of new sensor technologies. For example, the hydroxyl group could be functionalized with a fluorophore, and the interaction of the N-nitroso group with a specific receptor could lead to a change in the fluorescence signal, enabling its use as a chemical probe. Research has shown that carbon nanotube-based sensors functionalized with porphyrins can detect various N-nitrosamines at low concentrations. mit.eduacs.orgnih.govnih.gov

In the realm of chemical biology, the ability to attach this molecule to other entities via its hydroxyl group could be used to create tools for studying biological processes, although this article strictly excludes the discussion of its biological activity. The N-nitroso group can also act as a directing group in certain metal-catalyzed C-H activation reactions, offering a synthetic handle for further functionalization of the piperidine ring. nih.gov

Table 3: Potential Applications of Derivatized this compound

Application AreaPotential Derivatization StrategyPrinciple
Material Science Incorporation into polymers via the hydroxyl group.Creation of photoresponsive materials capable of controlled nitric oxide release. nih.gov
Chemical Sensors Functionalization with a reporter group (e.g., fluorophore) at the hydroxyl position.Development of probes for detecting specific analytes where binding to the N-nitroso moiety modulates the reporter signal.
Synthetic Chemistry Use of the N-nitroso group as a directing group.Facilitating regioselective C-H functionalization of the piperidine ring to create novel structures. nih.gov

This table outlines hypothetical applications based on the known chemical properties of N-nitrosamines and related functional groups.

Future Research Directions for 1 Nitrosopiperidin 4 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of (1-Nitrosopiperidin-4-yl)methanol typically involves the nitrosation of piperidin-4-ylmethanol. While effective, future research should prioritize the development of more sustainable and efficient synthetic strategies.

A key area for advancement lies in the exploration of green chemistry approaches for the synthesis of the piperidin-4-ylmethanol precursor. Traditional methods for constructing the piperidine (B6355638) ring often rely on harsh reagents and generate significant waste. Future methodologies could focus on:

Biocatalytic Synthesis: The use of enzymes, such as transaminases and oxidoreductases, offers a promising avenue for the asymmetric synthesis of chiral piperidine derivatives under mild, aqueous conditions. nih.govucd.ieresearchgate.netresearchgate.net Research into engineered enzymes capable of selectively producing piperidin-4-ylmethanol from readily available starting materials would represent a significant step towards a more sustainable process.

Chemo-enzymatic Strategies: Combining the strengths of chemical synthesis with biocatalysis can lead to highly efficient and stereoselective routes to functionalized piperidines. nih.gov For instance, a chemical step could be used to create a prochiral intermediate that is then stereoselectively reduced by an enzyme.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. capes.gov.br Developing a flow-based synthesis of piperidin-4-ylmethanol and its subsequent nitrosation would be a valuable endeavor for industrial applications.

Furthermore, the N-nitrosation step itself warrants investigation into greener alternatives. Conventional methods often employ reagents like sodium nitrite (B80452) under acidic conditions, which can lead to the formation of hazardous byproducts. Future research could explore:

Alternative Nitrosating Agents: The use of reagents like tert-butyl nitrite (TBN) under solvent-free conditions has been shown to be an efficient method for N-nitrosation. rsc.org Investigating the applicability of such reagents for the synthesis of this compound could lead to a cleaner and more straightforward process. Other novel nitrosating agents, such as [NO+·Crown·H(NO3)2-], also offer mild and homogeneous reaction conditions. organic-chemistry.org

Catalytic Nitrosation: Exploring catalytic methods for N-nitrosation, potentially using metal catalysts or organocatalysts, could reduce the stoichiometric waste associated with traditional methods.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalytic Synthesis of Precursor High stereoselectivity, mild reaction conditions, reduced environmental impact.Engineering of specific enzymes, optimization of reaction conditions.
Chemo-enzymatic Synthesis Combines efficiency of chemical synthesis with selectivity of biocatalysis.Design of integrated multi-step one-pot reactions.
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow reactors for synthesis and nitrosation.
Alternative Nitrosating Agents Milder reaction conditions, reduced hazardous byproducts.Screening of novel nitrosating agents and optimization of reaction parameters.

Exploration of Undiscovered Chemical Transformations and Rearrangements

The chemical reactivity of this compound, beyond its role as a stable analytical standard, is a fertile ground for future research. The interplay between the nitrosamine (B1359907) and hydroxymethyl functionalities could lead to novel and synthetically useful transformations.

One promising area is the investigation of photochemical reactions . N-nitrosamines are known to undergo photolysis to generate aminium radicals, which can participate in a variety of reactions, including additions to unsaturated bonds. capes.gov.bracs.orgacs.orgresearchgate.net For this compound, this could open up pathways to:

Intramolecular Cyclizations: The generated aminium radical could potentially react with the hydroxymethyl group or a derivative, leading to the formation of novel bicyclic structures.

Intermolecular Additions: The aminium radical could be trapped by various alkenes or alkynes, providing a route to complex functionalized piperidine derivatives.

The electrochemical behavior of this compound also merits exploration. Electrochemical methods can provide a clean and controlled way to induce redox reactions, potentially leading to transformations that are difficult to achieve with conventional chemical reagents.

Furthermore, the possibility of novel rearrangements should be investigated. The presence of the hydroxymethyl group could influence the stability of intermediates formed during reactions, potentially leading to unexpected skeletal rearrangements. For example, studies on the thermolysis of related N-nitrosamides have shown different cleavage patterns compared to photolysis, suggesting that different reaction conditions could unlock unique chemical pathways. researchgate.net

Transformation TypePotential OutcomeResearch Question
Photochemical Reactions Formation of novel bicyclic and functionalized piperidines.What are the products of photolysis in the presence of various trapping agents?
Electrochemical Transformations Controlled oxidation or reduction leading to new functionalities.What are the electrochemical properties and preparative-scale outcomes?
Novel Rearrangements Access to unique molecular scaffolds.Do thermal or acid-catalyzed conditions induce skeletal rearrangements?

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, providing insights that can guide experimental work. For this compound, advanced computational studies can illuminate its structure, reactivity, and selectivity.

Density Functional Theory (DFT) can be employed to:

Analyze Conformational Preferences: The orientation of the nitrosamine and hydroxymethyl groups can significantly impact the molecule's reactivity. DFT calculations can determine the most stable conformations and the energy barriers between them. nih.gov

Predict Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, such as those involved in photochemical transformations or rearrangements. acs.orgmdpi.com This can help in identifying the most likely products and optimizing reaction conditions.

Investigate Electronic Structure: Understanding the distribution of electron density and the nature of the frontier molecular orbitals is crucial for predicting how the molecule will interact with other reagents. nih.gov

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments:

Solvent Effects: MD simulations can model the interactions between the molecule and solvent molecules, which can have a profound effect on its reactivity and conformational equilibrium. mdpi.comnih.govmdpi.com

Interactions with Biomolecules: If this compound or its derivatives are considered for biological applications, MD simulations can be used to study their binding to target proteins or other biomolecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could be developed to predict the properties of related compounds. By building models based on a series of functionalized N-nitrosopiperidines, it may be possible to predict their reactivity or potential biological activity.

Computational MethodResearch ApplicationExpected Insights
Density Functional Theory (DFT) Conformational analysis and reaction mechanism prediction.Understanding of stable conformations and energetically favorable reaction pathways.
Molecular Dynamics (MD) Simulations Study of dynamic behavior in solution and with biomolecules.Insights into solvent effects and potential biological interactions.
QSAR Studies Prediction of properties for related compounds.Models to guide the design of new molecules with desired activities.

Innovative Applications in Synthetic Methodologies and Chemical Tool Development

Beyond its current use, this compound and its derivatives have the potential to be developed into valuable tools for organic synthesis and chemical biology.

The hydroxymethyl group provides a convenient handle for further functionalization. It can be:

Oxidized: Oxidation of the alcohol to an aldehyde or carboxylic acid would provide a key intermediate for the synthesis of a wide range of more complex molecules, including potential drug candidates. For example, the resulting aldehyde could be used in reductive amination reactions to link the piperidine scaffold to other molecular fragments. acs.org

Esterified or Etherified: Conversion of the alcohol to an ester or ether would allow for the attachment of various reporter groups (e.g., fluorophores, biotin) or reactive functionalities.

This functional versatility opens the door to several innovative applications:

Development of Chemical Probes: By attaching a fluorescent tag or a photoaffinity label, derivatives of this compound could be used as chemical probes to study biological processes involving N-nitrosamines or piperidine-containing molecules.

Building Blocks in Medicinal Chemistry: The functionalized piperidine scaffold is a common motif in many pharmaceuticals. This compound and its derivatives could serve as versatile building blocks for the synthesis of new drug candidates. The nitrosamine group could be retained for its specific properties or removed at a later stage of the synthesis.

Ligands for Catalysis: The piperidine nitrogen and the hydroxymethyl oxygen could potentially act as a bidentate ligand for metal catalysts. Exploring the coordination chemistry of this compound could lead to the development of new catalysts for a variety of organic transformations.

Application AreaProposed StrategyPotential Impact
Chemical Probe Development Attachment of reporter groups to the hydroxymethyl functionality.New tools for studying biological systems and mechanisms of toxicity.
Medicinal Chemistry Building Blocks Use as a scaffold for the synthesis of complex molecules.Access to novel drug candidates with diverse biological activities.
Ligand Design for Catalysis Exploration of coordination to various metal centers.Development of new and efficient catalysts for organic synthesis.

Q & A

Q. What are the established synthetic routes for (1-Nitrosopiperidin-4-yl)methanol, and how can purity be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. A plausible route involves:

  • Step 1 : Nitrosation of piperidin-4-ylmethanol using sodium nitrite under acidic conditions (e.g., HCl) to introduce the nitroso group.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Purity Optimization :
    • Analytical Validation : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity (e.g., characteristic peaks for NO group at ~700–900 cm1^{-1} in IR) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion).
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR in DMSO-d6_6: Identify protons adjacent to the nitroso group (deshielded signals) and the methanol group (~1.5–2.5 ppm for piperidine ring protons).
    • 13C^{13}C-NMR: Confirm quaternary carbons and nitrosamine linkage (~150–160 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+.
  • Chromatography :
    • GC-MS : For volatility assessment (derivatize with BSTFA if needed).
    • HPLC : Monitor stability under varying pH and temperature .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during structural determination?

Methodological Answer:

  • Software Tools : Use SHELX suite (e.g., SHELXL for refinement) to resolve discrepancies in bond lengths/angles. Cross-validate with PLATON for twinning and disorder analysis .
  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation Metrics :
    • R-Factors : Aim for Rint<0.05R_{\text{int}} < 0.05 and Rfree<0.20R_{\text{free}} < 0.20.
    • Electron Density Maps : Check for missing electron density in nitroso or methanol groups.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

  • Systematic Modifications :
    • Substituent Variation : Replace the nitroso group with other electrophilic moieties (e.g., carbonyl, sulfonyl) to assess reactivity.
    • Piperidine Ring Modifications : Introduce alkyl/aryl groups at C3/C5 to study steric effects.
  • Biological Assays :
    • In Vitro Testing : Screen for antibacterial activity (e.g., MIC against E. coli or S. aureus) using broth microdilution.
    • Computational Modeling : Dock derivatives into target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .

Q. How should discrepancies between computational predictions and experimental data for this compound be addressed?

Methodological Answer:

  • Iterative Validation :
    • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare with experimental bond lengths.
    • Spectroscopic Cross-Check : Compare computed IR/NMR spectra (Gaussian 16) with experimental data; adjust solvation models (e.g., PCM for DMSO).
  • Error Analysis :
    • Systematic Errors : Calibrate instrumentation (e.g., NMR shimming, MS calibration).
    • Theoretical Limitations : Account for basis set incompleteness or missing dispersion corrections in DFT .

Data Contradiction and Optimization

Q. What experimental design principles minimize variability in synthesizing this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to optimize reaction parameters:

    FactorRange TestedOptimal Condition
    Temperature (°C)0–2510 (prevents over-nitrosation)
    Reaction Time (h)2–126
    NaNO2_2 Equiv.1.0–2.51.2
  • Reproducibility : Triplicate reactions under optimal conditions; report mean yield ± SD.

Q. How can conflicting reactivity data in nitrosation reactions be analyzed?

Methodological Answer:

  • Mechanistic Probes :
    • Isotopic Labeling : Use 15N^{15}N-labeled NaNO2_2 to track nitrosation pathways via 15N^{15}N-NMR.
    • Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., N-nitrosamine vs. C-nitrosation products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.